N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a benzothiazole ring, a pyrazole ring, and a morpholine moiety, making it a complex molecule with diverse chemical properties.
Preparation Methods
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reactions .
Chemical Reactions Analysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation . The compound also interacts with various molecular targets and pathways, including those involved in cell signaling and immune responses .
Comparison with Similar Compounds
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides: These derivatives also contain a morpholine moiety but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S.ClH/c1-4-25-8-7-15(23-25)20(27)26(10-9-24-11-13-30-14-12-24)21-22-18-16(28-2)5-6-17(29-3)19(18)31-21;/h5-8H,4,9-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOWYZPJIYTRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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